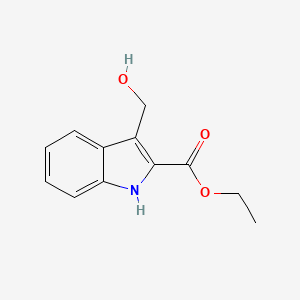

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of indole chemistry, which began with the study of the dye indigo in the nineteenth century. Indole chemistry experienced significant advancement when Adolf von Baeyer reduced oxindole to indole using zinc dust in 1866, subsequently proposing a formula for indole in 1869. The systematic exploration of indole derivatives gained momentum in the 1930s when researchers recognized that indole substituents were present in many important alkaloids, establishing indole chemistry as an active area of research that continues today. The specific synthesis and characterization of this compound developed as part of the ongoing investigation into functionalized indole-2-carboxylate derivatives, which gained particular attention for their potential applications in medicinal chemistry and pharmaceutical development.

The compound's discovery and development can be traced to research efforts focused on creating novel indole-2-carboxylic acid derivatives with enhanced biological activities, particularly in the context of antiviral research and enzyme inhibition studies. Synthetic methodologies for producing this compound typically involve multi-step processes starting from commercially available indole precursors, utilizing reactions such as Vilsmeier-Haack formylation followed by selective reduction to introduce the hydroxymethyl functionality at the third position. These synthetic approaches have evolved to provide efficient routes for obtaining the compound with high purity levels, typically exceeding 95% as documented in current commercial specifications.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its unique structural features and reactivity patterns. The indole nucleus provides a rigid, planar aromatic system that serves as an excellent scaffold for chemical modifications, while the hydroxymethyl group at the third position introduces nucleophilic reactivity and hydrogen bonding capabilities. The compound's structure exemplifies the versatility of indole derivatives in accommodating multiple functional groups that can participate in diverse chemical transformations, making it valuable for synthetic organic chemistry applications.

The heterocyclic significance of this compound extends to its role as a building block for more complex molecular architectures. The indole ring system exhibits characteristic reactivity patterns, with the third position being particularly reactive toward electrophilic substitution reactions, which is demonstrated by the successful introduction of the hydroxymethyl group at this location. The ethyl carboxylate functionality at the second position provides additional opportunities for chemical modification through hydrolysis to the corresponding carboxylic acid or through various ester exchange reactions. This combination of reactive sites makes the compound particularly valuable for medicinal chemists seeking to develop new therapeutic agents with enhanced biological properties.

Table 1: Structural and Physical Properties of this compound

Position within Indole-2-carboxylate Derivative Family

Within the extensive family of indole-2-carboxylate derivatives, this compound occupies a unique position due to its specific substitution pattern and functional group arrangement. The indole-2-carboxylate framework represents a fundamental structural motif that appears in numerous biologically active compounds and serves as a key intermediate in pharmaceutical synthesis. Related compounds within this family include ethyl 3-formyl-1H-indole-2-carboxylate, which differs by having a formyl group instead of a hydroxymethyl group at the third position, and ethyl 6-(hydroxymethyl)-1H-indole-2-carboxylate, where the hydroxymethyl group is positioned at the sixth carbon of the indole ring.

The structural relationship between these compounds demonstrates the systematic approach to modifying the indole-2-carboxylate core to achieve specific chemical and biological properties. Research has shown that the position and nature of substituents on the indole ring significantly influence the biological activity and chemical reactivity of these compounds. For instance, studies on indole-2-carboxylic acid derivatives as Human Immunodeficiency Virus integrase inhibitors have revealed that modifications at the third and sixth positions can dramatically affect inhibitory potency, with some derivatives showing inhibitory concentrations in the micromolar range.

Table 2: Comparison of Related Indole-2-carboxylate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C₁₂H₁₃NO₃ | 219.24 | Hydroxymethyl at position 3 | 666752-02-9 |

| Ethyl 3-formyl-1H-indole-2-carboxylate | C₁₂H₁₁NO₃ | 217.22 | Formyl at position 3 | 18450-27-6 |

| Ethyl 6-(hydroxymethyl)-1H-indole-2-carboxylate | C₁₂H₁₃NO₃ | 219.24 | Hydroxymethyl at position 6 | Not specified |

| Ethyl 3-methyl-1H-indole-2-carboxylate | C₁₂H₁₃NO₂ | 203.24 | Methyl at position 3 | 26304-51-8 |

Research Importance and Scientific Relevance

The research importance of this compound stems from its versatile applications in multiple areas of scientific investigation, particularly in pharmaceutical development and synthetic organic chemistry. Current research demonstrates that indole-2-carboxylate derivatives serve as crucial intermediates in the synthesis of compounds with significant biological activities, including antiviral, anti-inflammatory, and anticancer properties. The hydroxymethyl functionality at the third position provides a reactive site for further chemical modifications, enabling researchers to systematically explore structure-activity relationships and develop new therapeutic agents with enhanced efficacy.

Recent scientific investigations have highlighted the compound's utility as a building block for developing Human Immunodeficiency Virus integrase inhibitors, where modifications to the indole-2-carboxylate core have yielded compounds with potent inhibitory activities. Research has shown that derivatives of indole-2-carboxylic acid can achieve inhibitory concentrations as low as 0.13 micromolar against integrase strand transfer, demonstrating the therapeutic potential of this chemical scaffold. The systematic study of these derivatives has revealed that the introduction of specific substituents at various positions of the indole ring can significantly enhance biological activity through mechanisms such as improved binding affinity to target enzymes and enhanced cellular uptake.

The scientific relevance of this compound extends beyond pharmaceutical applications to include its use in materials science and advanced organic synthesis. The compound's ability to participate in various chemical reactions, including nucleophilic substitutions at the hydroxymethyl group and modifications of the ethyl carboxylate functionality, makes it valuable for developing new materials with enhanced properties. Research applications encompass the synthesis of polymers and advanced materials where the indole core can provide thermal stability and mechanical strength, contributing to the development of high-performance materials for industrial applications.

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-12(15)11-9(7-14)8-5-3-4-6-10(8)13-11/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILCHYCJPHYDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621696 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666752-02-9 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Ethyl Indole-2-carboxylate Core

The indole-2-carboxylate ester is prepared through classical indole synthesis methods such as the Hemetsberger–Knittel reaction or Knoevenagel condensation followed by thermolysis and electrophilic cyclization. For example, methyl or ethyl 2-azidoacetate is condensed with substituted benzaldehydes to form azidocinnamate intermediates, which upon thermolysis yield the indole-2-carboxylate esters in good yields.

Introduction of the Formyl Group at C3 Position

The C3 formylation is efficiently achieved by the Vilsmeier–Haack reaction , which involves treatment of the ethyl indole-2-carboxylate with a Vilsmeier reagent (typically POCl3 and DMF). This reaction selectively introduces a formyl group at the C3 position of the indole ring with high yield (up to 95% reported).

Reduction of the Formyl Group to Hydroxymethyl

The formyl group at C3 is then reduced to a hydroxymethyl group using mild reducing agents. The Meerwein–Ponndorf–Verley reduction employing isopropanolic aluminum reagents is a preferred method, providing the C3-hydroxymethyl derivative with minimal side reactions. Alternatively, sodium borohydride reduction has also been reported for similar transformations.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Indole-2-carboxylate formation | Hemetsberger–Knittel reaction or Knoevenagel condensation + thermolysis | Ethyl indole-2-carboxylate | 70-85 |

| 2 | Formylation at C3 | Vilsmeier–Haack reaction (POCl3, DMF) | Ethyl 3-formyl-1H-indole-2-carboxylate | ~95 |

| 3 | Reduction of formyl to hydroxymethyl | Meerwein–Ponndorf–Verley reduction (isopropanolic aluminum) or NaBH4 | Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate | 80-90 |

Experimental Details and Optimization

Vilsmeier–Haack Reaction : The reaction is typically carried out at low temperature initially, then warmed to room temperature to ensure selective formylation. The electron-withdrawing effect of the C2 carboxylate facilitates electrophilic substitution at C3.

Reduction Step : The Meerwein–Ponndorf–Verley reduction is favored for its mildness and selectivity, avoiding ester hydrolysis. Sodium borohydride can also be used but requires careful control to prevent over-reduction or side reactions.

Purification : After each step, purification is commonly performed by silica gel column chromatography using ethyl acetate/hexane mixtures, ensuring high purity of intermediates and final product.

Research Findings and Applications

The C3-hydroxymethyl indole-2-carboxylate serves as a versatile intermediate for further functionalization, such as amide coupling to form indole-2-carboxamides with biological activity.

The synthetic route is robust and scalable, with yields typically above 80% for key steps, making it suitable for medicinal chemistry applications.

Optimization of reaction conditions, such as stoichiometry and temperature, has been shown to improve regioselectivity and yield, particularly in the initial indole formation and formylation steps.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ethyl 3-(formyl)-1H-indole-2-carboxylate or ethyl 3-(carboxy)-1H-indole-2-carboxylate.

Reduction: Formation of ethyl 3-(hydroxymethyl)-1H-indole-2-carbinol.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate has been studied for its potential as a therapeutic agent due to its indole structure, which is known for various biological activities.

Antiviral Activity

Recent studies have highlighted the compound's role in inhibiting HIV-1 integrase, an essential enzyme in the viral life cycle. The indole core and the carboxyl group chelate magnesium ions in the active site of the integrase, enhancing its inhibitory effect. Structural optimizations have led to derivatives with improved activity, such as compound 20a, which demonstrated an IC50 value of 0.13 μM against integrase . This positions this compound as a promising scaffold for developing new antiviral drugs.

Antitumor Potential

The indole derivatives are also being explored for their antitumor properties. Research indicates that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound exhibited significant growth inhibition in cancer cells, suggesting a possible application in cancer therapy .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that can be optimized to yield various derivatives with enhanced biological activities. The synthesis typically begins with indole-2-carboxylic acid derivatives, followed by hydroxymethylation and esterification processes.

Example Synthesis Route

- Starting Material : Indole-2-carboxylic acid.

- Hydroxymethylation : Reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group.

- Esterification : Reaction with ethanol in the presence of an acid catalyst to form the ethyl ester.

This synthetic pathway allows for the introduction of different functional groups at various positions on the indole ring, leading to a library of compounds that can be screened for biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- HIV Integrase Inhibition : A study demonstrated that structural modifications at C2, C3, and C6 positions significantly enhanced integrase inhibition. The introduction of long branches or halogenated groups improved binding affinity and potency .

- Antitumor Activity : In vitro studies showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

- Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways, further supporting their role as potential anticancer agents .

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl and ester groups can participate in various biochemical reactions, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Substituent Effects at the 3-Position

The 3-position of the indole ring is critical for modulating physicochemical and biological properties. Key analogues include:

Key Observations :

- Polarity : The hydroxymethyl group confers higher polarity compared to alkyl (-CH₂CH₂CH₃) or halogen (-Br) substituents, enhancing aqueous solubility.

- Reactivity: The formyl (-CHO) and cyanomethyl (-CH₂CN) groups increase electrophilicity, enabling nucleophilic additions or cyclizations, whereas the hydroxymethyl group is more stable but can undergo oxidation to a carboxylic acid.

- Biological Relevance : Hydroxymethyl derivatives are prioritized in drug discovery for their balance of solubility and metabolic stability, as seen in HIV-1 integrase inhibitors .

Physicochemical Properties

- Melting Points : Hydroxymethyl derivatives are expected to have higher melting points than alkylated analogues due to H-bonding (e.g., ethyl 5-chloro-3-propyl-indole-2-carboxylate: mp 103–105°C vs. methyl 3-acetyl-6-chloro-indole-2-carboxylate: mp 220–222°C ).

- Solubility : The hydroxymethyl group improves water solubility compared to esters with bulky alkyl chains (e.g., isopropyl esters in HIV-1 inhibitor syntheses ).

Biological Activity

Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, particularly in antimicrobial and antiviral contexts.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: Approximately 235.236 g/mol

The compound features a complex structure with multiple functional groups, including a hydroxymethyl group and an ester functional group. These functional groups contribute to its reactivity and biological interactions.

Antimicrobial Activity

Indole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promise in preliminary studies, indicating significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a scaffold for developing new antibiotics or enhancing existing treatments against resistant strains.

Antiviral Activity

Recent studies have highlighted the potential of indole derivatives as antiviral agents, particularly against HIV-1. The mechanism of action often involves the inhibition of viral integrase, which is crucial for the viral replication cycle.

In a study examining derivatives of indole-2-carboxylic acid, compounds similar to this compound were found to inhibit HIV-1 integrase with promising IC values:

Table 2: Integrase Inhibitory Activity of Indole Derivatives

| Compound Name | IC (µM) | Binding Interaction |

|---|---|---|

| Compound 20a | 0.13 | Hydrophobic cavity interaction |

| Compound 3 | 0.50 | Mg chelation |

| This compound | TBD | TBD |

These results indicate that structural modifications at specific positions on the indole ring can significantly enhance antiviral activity, suggesting that this compound could be further optimized for improved efficacy.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study assessed various indole derivatives for their antiproliferative activity against cancer cell lines. While this compound was not the primary focus, related compounds showed GI values ranging from 29 nM to 78 nM, indicating that modifications to the indole structure can lead to potent anticancer agents.

- Mechanistic Studies : Research has focused on understanding how indole derivatives interact with biological targets at a molecular level. For instance, binding mode analysis revealed that certain substitutions enhance interactions with target proteins, leading to improved biological activity.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate, and how are intermediates characterized?

Ethyl indole-2-carboxylate derivatives are typically synthesized via esterification of indole-2-carboxylic acid. For example, a modified method involves reacting indole-2-carboxylic acid with thionyl chloride (SOCl₂) at 0°C to form the acyl chloride intermediate, followed by ethanol addition at room temperature . Characterization often includes nuclear magnetic resonance (NMR) for functional group analysis and X-ray crystallography to confirm molecular packing and hydrogen-bonding patterns (e.g., R₂²(10) ring motifs in crystal structures) .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ester group (-COOEt), hydroxymethyl (-CH₂OH), and indole ring protons .

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., N–H⋯O interactions between indole N–H and ester carbonyl oxygen) .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization reactions?

The hydroxymethyl (-CH₂OH) group enables functionalization via oxidation (to aldehydes), esterification, or nucleophilic substitution. For instance, condensation with thiazolone derivatives under acidic conditions can yield bioactive heterocycles (e.g., thiazolylidene-indole hybrids) . Reaction optimization often requires refluxing in acetic acid with sodium acetate as a base .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectral predictions and observed reactivity?

Discrepancies between computed NMR shifts and experimental data may arise from crystal packing effects. For example, hydrogen-bonded dimers in the solid state (observed via X-ray) can alter electron distribution, affecting NMR chemical shifts . SHELX programs are critical for refining crystal structures and identifying non-covalent interactions (e.g., π-stacking absence in ethyl indole-2-carboxylate) .

Q. What experimental strategies optimize the synthesis of β-carboline derivatives from ethyl 3-formyl-1H-indole-2-carboxylate?

The 3-formyl derivative serves as a precursor for β-carbolines via Pictet-Spengler reactions. Key steps include:

- Enaminone methodology : Condensation with hydantoin or barbituric acid derivatives under reflux .

- Solvent selection : Acetic acid promotes both solubility and catalysis, while sodium acetate neutralizes byproducts .

- Purification : Recrystallization from DMF/acetic acid mixtures ensures high purity (>95%) .

Q. How do steric and electronic factors affect the regioselectivity of electrophilic substitutions on the indole core?

The electron-rich C3 position (due to the hydroxymethyl group’s +M effect) favors electrophilic attacks. However, steric hindrance from the ester group at C2 can redirect reactivity. Computational modeling (e.g., DFT) paired with X-ray data helps predict sites for halogenation or alkylation .

Q. What are the challenges in scaling up enantioselective syntheses of indole-2-carboxylate derivatives?

Key issues include:

- Chiral resolution : Use of (S)-proline derivatives or asymmetric catalysis to control stereochemistry at the hydroxymethyl position .

- Byproduct management : Optimizing reaction time and temperature minimizes dimerization (e.g., via Diels-Alder trapping) .

- Crystallization control : Slow evaporation from methanol yields X-ray-quality crystals, critical for verifying enantiopurity .

Methodological Tables

Q. Table 1: Common Synthetic Pathways for Ethyl Indole-2-carboxylate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.